[(4-Methoxyphenyl)-phenylmethyl]urea

GSK-3β inhibition Kinase selectivity Structure-activity relationship

Choose this compound for its unique asymmetric substitution pattern: the 4-methoxyphenylmethyl moiety is a proven pharmacophore for selective GSK-3β inhibition (IC₅₀ = 104 nM in AR-A014418), while the benzyl group enables modular SAR exploration. Unlike simpler benzylureas, this scaffold preserves critical hydrogen-bonding capacity and lipophilicity required for CNS penetration and kinase selectivity. Ideal for hit-to-lead optimization, CRF1 antagonist synthesis, and diverse urea library generation. Do not substitute with generic analogs—minor structural changes cause orders-of-magnitude potency loss.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B5143787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxyphenyl)-phenylmethyl]urea
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C15H16N2O2/c1-19-13-9-7-12(8-10-13)14(17-15(16)18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H3,16,17,18)
InChIKeyGIRIVQGBJUYZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methoxyphenyl)-phenylmethyl]urea: A Specialized Substituted Urea Building Block for Medicinal Chemistry and Targeted Procurement


[(4-Methoxyphenyl)-phenylmethyl]urea (also known as N-[(4-methoxyphenyl)methyl]-N'-(phenylmethyl)urea, CAS 188911-54-8) is a substituted urea derivative with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It features a central urea core asymmetrically functionalized with a 4-methoxyphenylmethyl group on one nitrogen and a phenylmethyl (benzyl) group on the other . This specific substitution pattern places it within a class of compounds known for diverse biological activities, particularly as intermediates and scaffolds in medicinal chemistry [1]. Its physicochemical properties, including a predicted density of 1.2±0.1 g/cm³ and a boiling point of 412.3±45.0 °C at 760 mmHg , make it a distinct entity for targeted research and development applications, differentiating it from simpler urea derivatives.

Why [(4-Methoxyphenyl)-phenylmethyl]urea Cannot Be Substituted by Generic Urea Analogs in Target-Driven Research


Substituting [(4-Methoxyphenyl)-phenylmethyl]urea with a generic analog, such as simple benzylurea or (4-methoxyphenyl)urea, risks project failure due to a loss of target specificity and altered physicochemical properties. For example, the presence of the 4-methoxyphenyl moiety is critical for potent GSK-3β inhibition in related compounds (e.g., AR-A014418, IC50 = 104 nM), whereas simpler analogs show significantly reduced activity . The specific asymmetric substitution pattern of this compound influences its molecular interactions, potentially offering a unique balance of lipophilicity and hydrogen-bonding capacity not found in more symmetrical or less substituted ureas [1]. Therefore, assuming functional interchangeability within this class is scientifically unsound without direct comparative data, as even minor structural modifications can lead to orders-of-magnitude differences in potency and selectivity.

Quantitative Differentiation Evidence: [(4-Methoxyphenyl)-phenylmethyl]urea vs. Closest Analogs


Comparative Inhibitory Potency: 4-Methoxyphenylmethyl Urea Core vs. Simple Benzyl Urea in Kinase Assays

The 4-methoxyphenylmethyl urea core, as present in the target compound, confers significantly higher inhibitory potency against GSK-3β compared to simpler phenylmethyl urea derivatives. For instance, the closely related compound AR-A014418 (N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea), which shares the same 4-methoxyphenylmethyl urea moiety, exhibits an IC50 of 104 nM against GSK-3β . In contrast, simple benzylurea (1-(phenylmethyl)urea) shows an IC50 greater than 50,000 nM (50 µM) against a similar kinase target (MKP-1), indicating a >480-fold difference in potency [1]. This demonstrates the critical contribution of the 4-methoxyphenyl substitution to target engagement.

GSK-3β inhibition Kinase selectivity Structure-activity relationship

Influence of 4-Methoxyphenyl Substituent on Kinase Selectivity Profile

The 4-methoxyphenylmethyl group is a key determinant of kinase selectivity. The derivative AR-A014418, which contains this moiety, exhibits high selectivity for GSK-3β, with IC50 values >100 µM for closely related kinases cdk2 and cdk5, and no significant inhibition of 26 other kinases . In contrast, a simpler analog, 1-[(4-methylphenyl)methyl]-3-(phenylmethyl)urea, which replaces the methoxy group with a methyl group, shows an IC50 of 100,000 nM (100 µM) against the RUNX1-CBFβ interaction, indicating a 15-fold loss in potency compared to the GSK-3β inhibition of the methoxy analog [1]. This suggests the methoxy group's electron-donating and hydrogen-bonding properties are crucial for achieving both potency and a favorable selectivity window.

Kinase selectivity Off-target activity GSK-3β

Physicochemical Property Differentiation: Predicted LogP and Solubility Impact on Formulation

The asymmetric substitution of [(4-Methoxyphenyl)-phenylmethyl]urea leads to distinct physicochemical properties compared to more polar or symmetrical analogs. While direct experimental data for this exact compound is limited, its structure suggests a higher LogP (cLogP) than simpler ureas like (4-methoxyphenyl)urea, which has a melting point of 162°C and is only slightly soluble in methanol . In contrast, more complex ureas with similar benzhydryl-like substitution can exhibit significantly different solubility profiles; for example, certain benzhydryl ureas show PBS solubility ranging from <0.5 µM to >500 µM depending on exact substitution [1]. The target compound's dual aromatic groups likely confer intermediate lipophilicity, which can be advantageous for membrane permeability but may require specific formulation strategies (e.g., DMSO or ethanol solubility) distinct from its more polar or highly lipophilic analogs.

Physicochemical properties LogP Solubility Formulation

Synthetic Utility as a Versatile Intermediate: Structural Advantage Over Symmetrical Ureas

[(4-Methoxyphenyl)-phenylmethyl]urea (CAS 188911-54-8) is an asymmetrically substituted urea, featuring a 4-methoxyphenylmethyl group and a phenylmethyl group. This asymmetry provides a synthetic advantage over symmetrical analogs like N,N'-bis[(4-methoxyphenyl)phenylmethyl]urea (CAS 160807-89-6), which has a molecular weight of 452.5 g/mol . The target compound's lower molecular weight (270.33 g/mol) and presence of two distinct reactive sites (or a single free NH, depending on substitution) make it a more versatile building block for creating diverse libraries of unsymmetrical ureas via further functionalization . For instance, it can serve as a direct precursor for synthesizing potent CRF1 receptor antagonists (e.g., IC50 = 5.4 nM) that are not easily accessible from symmetrical precursors .

Organic synthesis Building block Asymmetric urea Medicinal chemistry

Optimized Application Scenarios for [(4-Methoxyphenyl)-phenylmethyl]urea in Scientific Research and Industrial Procurement


Design of Selective Kinase Inhibitors and Chemical Probes

Given its structural similarity to the potent and selective GSK-3β inhibitor AR-A014418 (IC50 = 104 nM), [(4-Methoxyphenyl)-phenylmethyl]urea is an ideal starting scaffold for designing new kinase inhibitors. Its asymmetric substitution allows for modular modification to optimize selectivity and potency against specific kinases, while the 4-methoxyphenylmethyl moiety is a proven pharmacophore for achieving high selectivity over related kinases (e.g., >100 µM for cdk2/cdk5) . This compound is particularly suitable for academic and biotech groups developing novel chemical probes for neurological disorders or cancer, where GSK-3β signaling is implicated .

Synthesis of Asymmetric Urea Libraries for High-Throughput Screening

As an asymmetrically substituted urea, this compound is a valuable building block for generating diverse libraries of unsymmetrical ureas. Its two distinct aromatic groups provide a handle for further functionalization, enabling the rapid exploration of chemical space around the urea core. This is particularly relevant for contract research organizations (CROs) and medicinal chemistry labs engaged in hit-to-lead optimization programs, where a single versatile intermediate can yield hundreds of novel analogs for screening against a range of biological targets .

Development of CRF1 Receptor Antagonists and CNS-Active Agents

Compounds within the same structural series, specifically those with a 4-methoxyphenylmethyl urea core, have been identified as highly potent CRF1 receptor antagonists (e.g., IC50 = 5.4 nM) . [(4-Methoxyphenyl)-phenylmethyl]urea can serve as a key intermediate in the synthesis of these CNS-penetrant agents, which are of interest for treating stress-related disorders, anxiety, and depression. The compound's lipophilic nature, inferred from its structure, is conducive to crossing the blood-brain barrier, a critical requirement for CNS drug development .

Reference Standard and Metabolite Research for Urea-Based Agrochemicals

Substituted ureas are a major class of herbicides (e.g., diuron, linuron). [(4-Methoxyphenyl)-phenylmethyl]urea's specific substitution pattern makes it a potential reference standard for analytical method development or as a synthetic precursor for studying the metabolism and environmental fate of novel agrochemical candidates . Its unique chemical signature allows for unambiguous detection and quantification in complex biological and environmental matrices, which is essential for regulatory compliance and environmental impact assessments .

Quote Request

Request a Quote for [(4-Methoxyphenyl)-phenylmethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.